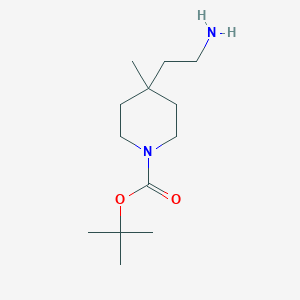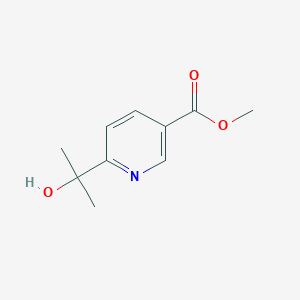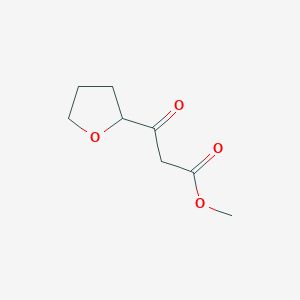
tert-butyl 4-(2-aminoethyl)-4-methylpiperidine-1-carboxylate
Übersicht
Beschreibung
Tert-butyl 4-(2-aminoethyl)-4-methylpiperidine-1-carboxylate, also known as TAME, is a carboxylate ester of an amino-substituted piperidine. It is used in a variety of scientific applications, from biological research to laboratory experiments. TAME is a versatile compound with a wide range of uses, and it can be synthesized with relative ease. In
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-(2-aminoethyl)-4-methylpiperidine-1-carboxylate is used in a variety of scientific research applications, such as the study of enzyme kinetics and the synthesis of peptides. It has also been used to study the effects of drugs on the central nervous system, as well as to study the effects of environmental toxins on the human body. tert-butyl 4-(2-aminoethyl)-4-methylpiperidine-1-carboxylate has also been used in the synthesis of bioactive compounds and in the development of new drugs.
Wirkmechanismus
Tert-butyl 4-(2-aminoethyl)-4-methylpiperidine-1-carboxylate acts as an agonist at the NMDA receptor, which is a type of glutamate receptor found in the central nervous system. It binds to the receptor and activates it, resulting in an influx of calcium ions into the cell. This influx of calcium ions triggers a cascade of biochemical reactions, resulting in a variety of physiological effects.
Biochemical and Physiological Effects
tert-butyl 4-(2-aminoethyl)-4-methylpiperidine-1-carboxylate has a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, resulting in increased alertness and improved cognitive performance. It also has an anxiolytic effect, reducing anxiety and promoting relaxation. tert-butyl 4-(2-aminoethyl)-4-methylpiperidine-1-carboxylate has also been shown to have anti-inflammatory effects, as well as to reduce pain and improve sleep quality.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl 4-(2-aminoethyl)-4-methylpiperidine-1-carboxylate is a versatile compound with a wide range of applications in laboratory experiments. It is relatively easy to synthesize and is relatively stable, making it ideal for use in experiments. However, it is important to note that tert-butyl 4-(2-aminoethyl)-4-methylpiperidine-1-carboxylate is a relatively new compound and has not been extensively studied, so there are still some unknowns regarding its safety and efficacy.
Zukünftige Richtungen
There are several potential future directions for the use of tert-butyl 4-(2-aminoethyl)-4-methylpiperidine-1-carboxylate. It could be used in the development of novel drugs, as well as in the synthesis of new peptides and bioactive compounds. It could also be used to study the effects of environmental toxins on the human body. Additionally, tert-butyl 4-(2-aminoethyl)-4-methylpiperidine-1-carboxylate could be used to study the effects of drugs on the central nervous system, as well as to study the effects of drugs on other organs and systems. Finally, it could be used to study the effects of drugs on the immune system and to develop new treatments for autoimmune diseases.
Eigenschaften
IUPAC Name |
tert-butyl 4-(2-aminoethyl)-4-methylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-12(2,3)17-11(16)15-9-6-13(4,5-8-14)7-10-15/h5-10,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXAWHVKPOIYDRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)OC(C)(C)C)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(2-aminoethyl)-4-methylpiperidine-1-carboxylate | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(difluoromethyl)sulfanyl]propan-1-amine](/img/structure/B6616074.png)

![2-(4-bromo-3-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B6616111.png)









![(2R)-2-{2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl}-1-methylpyrrolidine hydrochloride](/img/structure/B6616168.png)